molecular formula C15H11Cl2N3O2S B2684167 2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 2034263-55-1

2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide

Cat. No. B2684167
CAS RN: 2034263-55-1
M. Wt: 368.23
InChI Key: STGBRXDQMFNTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide moiety, a thieno[3,2-d]pyrimidin-3(4H)-one moiety, and an ethyl linker .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-3(4H)-one ring and a dichlorobenzene ring connected by an ethyl linker . The presence of the amide group would also be a key feature .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electron-rich thieno[3,2-d]pyrimidin-3(4H)-one ring and the electron-withdrawing dichlorobenzene ring . The amide group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzene ring could increase its lipophilicity, while the amide group could participate in hydrogen bonding, influencing its solubility .

Scientific Research Applications

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, and developing new anti-TB compounds is crucial. Researchers have explored the antitubercular potential of pyrrolo[2,3-d]pyrimidine derivatives. Notably, a library of thirty 7H-pyrrolo[2,3-d]pyrimidine derivatives was synthesized and evaluated. Among them, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited remarkable in vitro activity against Mycobacterium tuberculosis, with a MIC90 value of 0.488 µM . Importantly, this compound was non-cytotoxic to the Vero cell line .

Purine Nucleoside Phosphorylase (PNP) Inhibition

Another intriguing application involves purine nucleoside phosphorylase (PNP) inhibition. The compound 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one (CI-972) was identified as a potent, competitive inhibitor of PNP (with a K_i of 0.83 μM ). Additionally, it selectively demonstrated cytotoxicity against human MOLT-4 (T cell) but was non-toxic to MGL-8 (B cell) lymphoblasts .

Organic Electronics

Thiophene-based compounds play a significant role in organic electronics due to their high resonance energy and electrophilic reactivity. While not directly related to the mentioned compound, understanding the broader context of thiophene derivatives can inform future research in this area .

Future Directions

The study of this compound could provide valuable insights into its potential applications. For example, it could be investigated for its potential biological activity, given the presence of the thieno[3,2-d]pyrimidin-3(4H)-one ring, which is found in many biologically active compounds .

properties

IUPAC Name

2,3-dichloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2S/c16-10-3-1-2-9(12(10)17)14(21)18-5-6-20-8-19-11-4-7-23-13(11)15(20)22/h1-4,7-8H,5-6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGBRXDQMFNTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide

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